Product packaging for 2-Amino-6-chloroimidazo[1,2-b]pyridazine(Cat. No.:CAS No. 887625-09-4)

2-Amino-6-chloroimidazo[1,2-b]pyridazine

カタログ番号: B582029
CAS番号: 887625-09-4
分子量: 168.584
InChIキー: VEHNVCGISXDBIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-Amino-6-chloroimidazo[1,2-b]pyridazine is a versatile chemical intermediate based on the privileged imidazo[1,2-b]pyridazine scaffold, a structure of high interest in modern medicinal chemistry for its favorable physicochemical properties and broad biological activity . This scaffold is recognized for its ability to improve solubility and binding affinity in bioactive molecules, serving as a key structural component in the development of targeted therapies . The specific 2-amino-6-chloro pattern on this heterocyclic core provides two distinct sites for further functionalization, making it a valuable building block for constructing diverse compound libraries via cross-coupling reactions and nucleophilic substitutions . The imidazo[1,2-b]pyridazine scaffold has demonstrated significant potential in oncology research, notably as the central pharmacophore in the third-generation kinase inhibitor ponatinib, which targets BCR-ABL for chronic myeloid leukemia . Beyond this, the scaffold shows promise in developing inhibitors for other critical targets, including Tropomyosin Receptor Kinases (TRKs) and Monopolar Spindle 1 (Mps1) kinase, highlighting its utility in probing diverse oncogenic pathways . Recent research has also unveiled its application in infectious disease research, with novel derivatives exhibiting potent in vitro activity against the fungal pathogen Madurella mycetomatis , the causative agent of the neglected tropical disease eumycetoma . Furthermore, explorations into its pharmacological scope indicate potential applications in neuropathic disease research and the development of treatments for metabolic and circadian rhythm disorders . This compound is intended for research purposes only in these and other exploratory areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4 B582029 2-Amino-6-chloroimidazo[1,2-b]pyridazine CAS No. 887625-09-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-chloroimidazo[1,2-b]pyridazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHNVCGISXDBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677833
Record name 6-Chloroimidazo[1,2-b]pyridazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887625-09-4
Record name 6-Chloroimidazo[1,2-b]pyridazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Reactivity of 2 Amino 6 Chloroimidazo 1,2 B Pyridazine

Established Synthetic Pathways for the Imidazo[1,2-b]pyridazine (B131497) Core

The formation of the fused imidazo[1,2-b]pyridazine ring system is a cornerstone of accessing this class of compounds. Several reliable strategies have been developed, starting from readily available pyridazine (B1198779) precursors.

Cyclization Reactions utilizing 3-amino-6-chloropyridazine precursors

A primary and widely used method for constructing the imidazo[1,2-b]pyridazine skeleton involves the cyclization of 3-amino-6-chloropyridazine. mdpi.comgoogle.com This precursor, typically synthesized by the amination of 3,6-dichloropyridazine with ammonia, serves as a versatile starting material. google.com The reaction involves treating 3-amino-6-chloropyridazine with a reagent that provides a two-carbon unit, which forms the imidazole (B134444) part of the fused ring system.

A common approach is the cyclocondensation with α-halocarbonyl compounds. For instance, the reaction of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in a solvent like 1,2-dimethoxyethane (DME) under reflux conditions yields the corresponding 2-chloromethyl-6-chloroimidazo[1,2-b]pyridazine. mdpi.com This reaction proceeds through initial alkylation of the ring nitrogen (N1) of the aminopyridazine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring.

Another variation involves reacting 3-amino-6-chloropyridazine with other bifunctional reagents. A patented method describes a multi-step process beginning with the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal. The resulting formamidine intermediate is then treated with bromoacetonitrile, leading to cyclization and the formation of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. google.com

Table 1: Examples of Cyclization Reactions with 3-Amino-6-chloropyridazine
Reactant for CyclizationConditionsProductReference
1,3-Dichloroacetone1,2-Dimethoxyethane (DME), 90 °C6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine mdpi.com
N,N-dimethylformamide dimethyl acetal, then bromoacetonitrileStep 1: 40-100 °C; Step 2: Acetonitrile/Ethanol/DMF6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile google.com

Condensation Reactions with α-bromoketones and 3-amino-6-halopyridazine

The condensation of 3-amino-6-halopyridazines with α-bromoketones represents a classical and highly effective route to the imidazo[1,2-b]pyridazine core. nih.gov This method is a specific application of the general cyclization strategy and is noted for its reliability. The presence of a halogen, such as chlorine, on the pyridazine ring is crucial as it influences the nucleophilicity of the ring nitrogens. In 3-aminopyridazine, the most nucleophilic nitrogen is the one not adjacent to the amino group, which facilitates the desired initial alkylation at N1, leading to efficient formation of the bicyclic product. nih.gov

The reaction is typically carried out under mild basic conditions, using a base like sodium bicarbonate to neutralize the hydrogen bromide formed during the reaction. This approach allows for the synthesis of a wide array of 2-substituted imidazo[1,2-b]pyridazines by simply varying the structure of the α-bromoketone. nih.gov

Auto-tandem Palladium-catalyzed Amination Approaches

Modern synthetic chemistry has introduced more sophisticated methods for constructing heterocyclic systems, including the use of transition-metal catalysis. An auto-tandem palladium-catalyzed amination process has been reported for the synthesis of fused azaheterocycles, including the related pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system. researchgate.net This strategy involves an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation in a single pot. For example, the coupling of 2-chloro-3-iodopyridine with 3-aminopyridazine using a palladium acetate (Pd(OAc)₂) catalyst and a ligand like Xantphos can lead to the desired fused product in high yield. researchgate.net This approach showcases the power of palladium catalysis to form two C-N bonds sequentially, providing rapid access to complex heterocyclic cores.

Copper-catalyzed Oxidative Cyclization Methodologies

Copper catalysis offers an alternative, cost-effective approach for the synthesis of related imidazo-fused heterocycles. While much of the development has focused on the isomeric imidazo[1,2-a]pyridines, the principles are relevant. These methods often proceed through a tandem sequence of imine formation followed by an intramolecular oxidative C-H amination/cyclization. capes.gov.brrsc.org Typically, a reaction between a 2-aminopyridine and a ketone in the presence of a copper catalyst, using air as the oxidant, yields the imidazo[1,2-a]pyridine (B132010) product. capes.gov.brexlibrisgroup.com This strategy avoids the need for pre-functionalized starting materials like α-haloketones, making it an atom-economical and environmentally friendly alternative.

Specific Synthesis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine and its Derivatives

While building the core heterocycle is the first step, the synthesis of the title compound requires the specific introduction of an amino group at the 2-position of the ring.

Methods for Introducing the 2-Amino Group

Direct synthesis of this compound can be challenging. Often, the most effective route involves the synthesis of the 6-chloroimidazo[1,2-b]pyridazine core first, followed by the introduction of the 2-amino group. This post-cyclization functionalization can be achieved through several methods, drawing analogies from the chemistry of similar heterocyclic systems.

One established method for C2 amination in related imidazo[4,5-b]pyridines involves a two-step sequence: C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with an amine source. nih.gov This regioselective sequence is operationally simple. For the 6-chloroimidazo[1,2-b]pyridazine system, this would involve an initial electrophilic halogenation (e.g., bromination or chlorination) at the electron-rich C2 position of the imidazole ring. The resulting 2-halo-6-chloroimidazo[1,2-b]pyridazine could then be treated with a source of ammonia or a protected amine to displace the C2-halogen via an SNAr reaction. The viability of SNAr reactions on this scaffold is supported by studies showing efficient displacement of the C6-chloro substituent by various amines. researchgate.net

Table 2: Plausible Synthesis Strategy for 2-Amino Group Introduction
StepReaction TypeDescriptionAnalogous Reference
1Electrophilic HalogenationIntroduction of a halogen (e.g., Br or Cl) at the C2 position of the 6-chloroimidazo[1,2-b]pyridazine core. nih.gov
2Nucleophilic Aromatic Substitution (SNAr)Displacement of the newly introduced C2-halogen with an amino group using an appropriate amine nucleophile. nih.govresearchgate.net

Strategies for Chlorination at the 6-Position

The introduction of the chlorine atom at the 6-position of the imidazo[1,2-b]pyridazine ring system is typically accomplished not by direct chlorination of the fused heterocyclic system, but by employing a pre-chlorinated starting material. The most common and effective strategy involves utilizing 3,6-dichloropyridazine as the foundational building block. This commercially available precursor already possesses the required chlorine atom at one of the positions that will become the 6-position of the final imidazo[1,2-b]pyridazine structure. Subsequent chemical steps, such as nucleophilic substitution to introduce an amino group, followed by cyclization to form the imidazole ring, build upon this chlorinated pyridazine core. This approach avoids potential issues with regioselectivity and harsh reaction conditions that might arise from attempting to chlorinate the fully formed, and often more complex, imidazo[1,2-b]pyridazine ring system directly.

Preparation of Intermediates for this compound Synthesis

The synthesis of the target compound relies on the preparation of key chlorinated intermediates. These precursors provide the necessary framework onto which the final molecular structure is assembled.

Synthesis of 3-Amino-6-chloropyridazine

A crucial intermediate, 3-amino-6-chloropyridazine, is synthesized from 3,6-dichloropyridazine. The primary method for this transformation is a nucleophilic aromatic substitution reaction with ammonia. google.comgoogle.com This process selectively replaces one of the chlorine atoms with an amino group.

The reaction can be carried out using aqueous ammonia in various solvents. google.com A patented method describes reacting 3,6-dichloropyridazine with ammonia water in a solvent system at temperatures ranging from 30-180°C for 5 to 26 hours. google.com Another process involves reacting 3,6-dichloropyridazine with ammonia in the presence of a water-soluble polyether, with reaction temperatures typically between 20-150°C. google.comwipo.int

Reaction Conditions for the Synthesis of 3-Amino-6-chloropyridazine
ReactantsSolvent/AdditiveTemperatureTimeReference
3,6-dichloropyridazine, Ammonia WaterMethanol, Ethanol, Dichloromethane, DMF, Acetonitrile, or Water30-180 °C5-26 h google.com
3,6-dichloropyridazine, AmmoniaWater-soluble C5-C1000 Polyether (e.g., diethylene glycol dimethyl ether)50-110 °C (preferred)Not Specified google.com
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

The formation of the imidazo[1,2-b]pyridazine ring system is achieved through the condensation of 3-amino-6-chloropyridazine with a suitable two-carbon electrophile. This cyclization step is fundamental to creating the fused bicyclic core.

One established method involves the reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde. google.com An alternative and frequently cited route is the cyclocondensation with 1,3-dichloroacetone in a solvent like 1,2-dimethoxyethane (DME) under reflux conditions to yield 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. mdpi.com This intermediate, which is a derivative of 6-chloroimidazo[1,2-b]pyridazine, can then be used in further synthetic steps. mdpi.com

Synthesis of 6-Chloroimidazo[1,2-b]pyridazine Derivatives
Starting MaterialReagentSolventConditionsProductReference
3-Amino-6-chloropyridazineMonochloroacetaldehydeNot SpecifiedNot Specified6-Chloroimidazo[1,2-b]pyridazine hydrochloride google.com
6-Chloropyridazin-3-amine1,3-Dichloroacetone1,2-Dimethoxyethane (DME)Reflux, 48 h6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine mdpi.com

Functionalization and Derivatization Strategies

The 6-chloro position on the imidazo[1,2-b]pyridazine scaffold serves as a versatile handle for introducing molecular diversity through various chemical reactions, most notably through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For halogenated imidazo[1,2-b]pyridazines, these reactions, particularly the Suzuki-Miyaura coupling, are instrumental in derivatization. researchgate.net They allow for the attachment of a wide range of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from the chlorinated intermediate.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.org This reaction has been effectively applied to functionalize the 6-chloro position of the imidazo[1,2-b]pyridazine ring. researchgate.netresearchgate.net

Research has demonstrated that 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine can undergo Suzuki cross-coupling with various boronic acids, highlighting the influence of the base, reaction time, and the specific boronic acid used on the reaction's success. researchgate.net The reaction is also used more broadly on the pyridazine core itself. For instance, 3-amino-6-chloropyridazine can be coupled with arylboronic acids using a palladium(0) catalyst to synthesize 3-amino-6-arylpyridazines, which are precursors to more complex molecules. researchgate.net Similarly, other chlorinated pyridazinones have been successfully coupled with arylboronic acids under microwave irradiation, suggesting a versatile method applicable to related systems. nih.gov

A study on the synthesis of haspin inhibitors developed a versatile platform based on a bis-halogenated imidazo[1,2-b]pyridazine, where the 6-chloro position could be selectively functionalized. nih.gov The displacement of the halogen at this position was achieved via a Suzuki-Miyaura cross-coupling using various boronic acids or esters in the presence of a palladium catalyst and a base. nih.gov

Examples of Suzuki-Miyaura Coupling on Chloro-Substituted Pyridazine and Imidazo[1,2-b]pyridazine Scaffolds
SubstrateCoupling PartnerCatalyst/BaseConditionsProduct TypeReference
3-Amino-6-chloropyridazineArylboronic acidsPd(0) catalystNot Specified3-Amino-6-arylpyridazines researchgate.net
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazineThien-2-ylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, Reflux, 18 h6-(Thien-2-yl) derivative researchgate.net
6-Chloro-3-bromo-2-(propylamino)imidazo[1,2-b]pyridazine1H-Indazole-5-boronic acidPd(PPh₃)₄ / Cs₂CO₃Ethanol/Water, Microwave6-(Indazol-5-yl) derivative nih.gov
6-Chloro-5-dialkylaminopyridazinoneArylboronic acidsPd-SPhos catalyst / K₃PO₄Microwave, 135-140 °C, 30 min6-Aryl-5-dialkylaminopyridazinones nih.gov

The Versatile Reactivity of this compound: A Survey of Modern Synthetic Transformations

The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic nucleus that forms the core of numerous biologically active molecules, including the notable kinase inhibitor ponatinib. nih.gov The functionalization of this scaffold is crucial for developing new therapeutic agents. nih.govresearchgate.net This article focuses on the chemical reactivity of a key derivative, this compound, exploring its participation in a range of powerful, metal-catalyzed cross-coupling reactions and other important transformations that enable the synthesis of complex, substituted derivatives.

2 Sonogashira, Heck, Negishi, Kumada, and Stille Reactions

The chlorine atom at the C-6 position of the imidazo[1,2-b]pyridazine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. researchgate.netresearchgate.net These transformations are fundamental in medicinal chemistry for building molecular complexity. nih.gov

Sonogashira Reaction: This reaction couples aryl or vinyl halides with terminal alkynes. wikipedia.org It is a powerful method for introducing alkynyl groups onto the imidazo[1,2-b]pyridazine core. researchgate.net The reaction is typically performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgwiley.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wiley.com This method allows for the arylation or alkenylation of olefins using the 6-chloroimidazo[1,2-b]pyridazine scaffold as the halide source. researchgate.net

Negishi Reaction: The Negishi coupling joins organic halides with organozinc compounds. uh.edu This reaction is noted for its high functional group tolerance and the ability to couple various sp², and sp³ carbon centers. uh.eduresearchgate.net

Kumada Reaction: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes, to form C-C bonds. uh.edu It was one of the first catalytic cross-coupling methods developed.

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide. wiley.com It is recognized for its broad scope and high tolerance for a wide array of functional groups, making it particularly effective for transformations on complex and sensitive molecules. researchgate.net

A summary of representative cross-coupling reactions on the related 6-chloro-2-phenylimidazo[1,2-b]pyridazine scaffold is presented below, illustrating the utility of the C-6 chloro substituent.

Reaction TypeCoupling PartnerCatalyst SystemProductYield (%)
Suzuki 4-Methoxyphenylboronic acidPd(OAc)₂ / P(tBu)₃6-(4-Methoxyphenyl)-2-phenylimidazo[1,2-b]pyridazine98
Suzuki Thiophen-2-ylboronic acidPd(OAc)₂ / P(tBu)₃6-(Thiophen-2-yl)-2-phenylimidazo[1,2-b]pyridazine89
Stille (Tributylstannyl)thiophenePd(PPh₃)₄6-(Thiophen-2-yl)-2-phenylimidazo[1,2-b]pyridazine85

2 Nucleophilic Substitution Reactions at C-6

The chlorine atom at the C-6 position of the imidazo[1,2-b]pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct introduction of various nucleophiles, particularly nitrogen-based groups, which is a key strategy for modifying the scaffold.

Recent studies have demonstrated an efficient method for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine. nih.gov This fluoride-promoted amination proceeds by treating the substrate with a range of primary or secondary alkylamines in the presence of cesium fluoride (CsF) and a phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt₃Cl) in DMSO at 100°C. nih.gov This approach has proven effective for simple alkylamines as well as those containing aromatic and heteroaromatic functionalities, and for cyclic secondary amines like pyrrolidine and morpholine (B109124). nih.gov The method provides consistently high yields (average 92%) and is more cost-effective and less toxic than previous methods that required large excesses of fluoride or expensive transition metal catalysts. nih.gov

Amine NucleophileProductYield (%)
Butylamine3-Bromo-6-(butylamino)imidazo[1,2-b]pyridazine98
Benzylamine3-Bromo-6-(benzylamino)imidazo[1,2-b]pyridazine93
Pyrrolidine3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine96
Morpholine4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine94
Data derived from research on fluoride-promoted C-6 amination. nih.gov

3 C-H Activation for Arylation, Benzylation, and Alkylation

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic cores, avoiding the need for pre-functionalized starting materials. ethernet.edu.etresearchgate.net For the imidazo[1,2-b]pyridazine system, C-H functionalization, particularly at the C-3 position, has been achieved through palladium-catalyzed reactions. researchgate.netresearchgate.net

Research has shown that direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine at the C-3 position is possible. researchgate.net These reactions are typically catalyzed by a palladium(II) species, such as Pd(OAc)₂, and can be performed with various arylating agents. researchgate.netethernet.edu.et This approach offers a streamlined route to 3-aryl-6-chloroimidazo[1,2-b]pyridazine derivatives. Beyond arylation, C-H functionalization has been extended to include allylation and benzylation on related azole heterocycles, suggesting the potential for similar transformations on the imidazo[1,2-b]pyridazine scaffold. researchgate.netnih.gov

Reaction TypeReagentsCatalyst/ConditionsProduct
C-H Arylation 6-chloroimidazo[1,2-b]pyridazine, Aryl halidePd(OAc)₂, Ligand, Base3-Aryl-6-chloroimidazo[1,2-b]pyridazine
C-H Benzylation Imidazo[1,2-b]pyridazine derivative, Benzyl halidePd catalyst3-Benzyl-imidazo[1,2-b]pyridazine derivative
This table represents generalized C-H activation reactions applicable to the imidazo[1,2-b]pyridazine scaffold based on published methodologies. researchgate.netresearchgate.net

4 N-Arylation

N-arylation is a crucial transformation for creating complex amine-containing structures. rsc.org While C-H and cross-coupling reactions functionalize the carbon framework, N-arylation targets the nitrogen atoms of the molecule. For this compound, the exocyclic amino group can undergo N-arylation.

The development of chemoselective arylation methods is critical for substrates with multiple nucleophilic sites. rsc.org Palladium- and copper-catalyzed systems have been developed to selectively arylate either the primary amino group or a ring nitrogen in related aminoazole systems. rsc.org For the arylation of the exocyclic amino group in 2-aminobenzimidazoles, a related scaffold, palladium-catalyzed methods using biaryl phosphine ligands have proven highly effective and selective. rsc.org Similar strategies are applicable to the 2-amino group of the imidazo[1,2-b]pyridazine core, enabling the synthesis of N-aryl derivatives. researchgate.net

Arylating AgentCatalyst SystemProduct
Aryl BromidePd₂(dba)₃, Biaryl phosphine ligand, K₃PO₄2-(Arylamino)-6-chloroimidazo[1,2-b]pyridazine
This table illustrates a representative N-arylation reaction based on methodologies for related aminoazole scaffolds. rsc.org

5 Halogenation at other positions (e.g., bromination at C-3)

Introducing a halogen atom at other positions of the this compound ring creates a new handle for further functionalization, such as subsequent cross-coupling reactions. The C-3 position of the imidazo[1,2-b]pyridazine ring is susceptible to electrophilic substitution, including halogenation. researchgate.net

The synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine is a well-established transformation, demonstrating that regioselective bromination at the C-3 position occurs readily. nih.gov This reaction is typically performed using an electrophilic bromine source. This C-3 bromination is a key step in creating di-functionalized imidazo[1,2-b]pyridazines, which serve as versatile building blocks for the synthesis of highly substituted derivatives through sequential or orthogonal reactions at the C-3 and C-6 positions. nih.gov

Starting MaterialHalogenating AgentPosition of HalogenationProduct
6-chloroimidazo[1,2-b]pyridazineN-Bromosuccinimide (NBS)C-33-Bromo-6-chloroimidazo[1,2-b]pyridazine
This table describes the common method for the regioselective bromination of the imidazo[1,2-b]pyridazine core.

Pharmacological Activities and Therapeutic Potential of Imidazo 1,2 B Pyridazine Derivatives General

Anticancer Activities

The imidazo[1,2-b]pyridazine (B131497) scaffold has been identified as a "privileged structure" in the development of anticancer agents. Its rigid, planar geometry and the strategic placement of nitrogen atoms allow for favorable interactions with the active sites of various oncogenic proteins, particularly protein kinases. Numerous studies have detailed the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives that exhibit potent antiproliferative activity against a range of human cancer cell lines.

For instance, novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides have been synthesized and evaluated for their anticancer activities against cell lines such as A-549 (lung cancer), Hs-683 (glioma), MCF-7 (breast cancer), and SKMEL-28 (melanoma) mdpi.comnih.gov. Some of these compounds displayed excellent activities, comparable to the reference drugs 5-fluorouracil and etoposide, with IC50 values in the low micromolar range mdpi.comnih.gov. Molecular docking studies suggest that these compounds exhibit strong binding to various kinases implicated in cancer progression mdpi.comnih.gov.

Kinase Inhibition as a Mechanism for Anticancer Action

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The imidazo[1,2-b]pyridazine core has proven to be an effective scaffold for the design of inhibitors that target the ATP-binding site of these enzymes.

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is common in cancer. The imidazo[1,2-b]pyridazine scaffold has been utilized to develop potent inhibitors of CDKs. For example, a series of 3,6-disubstituted imidazo[1,2-b]pyridazines were synthesized and found to be selective for DYRKs and CLKs, which are related to CDKs nih.gov. Some derivatives exhibited IC50 values of less than 100 nM nih.gov. Another study highlighted that certain imidazo[1,2-b]pyridazine derivatives can inhibit CDK2 to some extent dundee.ac.uk. The synthesis of these potent inhibitors often involves the modification of a core structure, which can be derived from precursors like 3-amino-6-chloropyridazine, a key component in forming the imidazo[1,2-b]pyridazine ring system researchgate.net.

One of the most significant achievements involving the imidazo[1,2-b]pyridazine scaffold is the development of Ponatinib. Ponatinib is a powerful multi-kinase inhibitor that is particularly effective against the BCR-ABL kinase, including the T315I mutant which is resistant to other tyrosine kinase inhibitors dergipark.org.tr. The imidazo[1,2-b]pyridazine core of Ponatinib is crucial for its activity dergipark.org.trdergipark.org.tr. The development of such inhibitors often starts from foundational molecules that are then elaborated. For example, 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives have been designed and synthesized as BCR-ABL kinase inhibitors dergipark.org.tr.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. The imidazo[1,2-b]pyridazine scaffold has been successfully employed to create potent VEGFR2 inhibitors. For example, N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593) was identified as a highly potent VEGFR2 kinase inhibitor that strongly suppressed the proliferation of VEGF-stimulated human umbilical vein endothelial cells dergipark.org.trdergipark.org.tr. The synthesis of such complex molecules relies on the versatile chemistry of the imidazo[1,2-b]pyridazine core dergipark.org.trdergipark.org.tr.

While not a kinase, Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a role in cancer-related inflammation. Imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of TNF-α production dergipark.org.tr. A study detailed the synthesis and biological evaluation of imidazo[1,2-b]pyridazines that showed inhibitory activity on TNF-α production in mice nih.gov. This suggests another avenue through which this scaffold can exert anticancer effects, by modulating the tumor microenvironment.

Bruton's Tyrosine Kinase is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. The imidazo[1,2-b]pyridazine scaffold has been explored for its potential to inhibit BTK. Research into purine derivatives as potent BTK inhibitors for autoimmune diseases has highlighted the versatility of related heterocyclic systems in targeting this kinase dergipark.org.tr. The development of BTK inhibitors often involves the strategic functionalization of a core heterocyclic structure, for which imidazo[1,2-b]pyridazine can serve as a valuable template.

Adaptor Associated Kinase 1 (AAK1) Inhibition

Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process vital for internalizing molecules into cells. AAK1 has been identified as a potential therapeutic target for a variety of disorders, including neuropathic pain and viral infections, as viruses often exploit the host's endocytic machinery for entry. The imidazo[1,2-b]pyridazine scaffold has been explored for its potential to inhibit AAK1. Patents from pharmaceutical companies have identified several imidazo[1,2-b]pyridazine compounds with potent binding and inhibition of AAK1, demonstrating IC50 values of less than 10 nM.

Transforming Growth Factor-β Activated Kinase (TAK1) Inhibition

Transforming Growth Factor-β Activated Kinase (TAK1) is a key enzyme in signaling pathways that regulate cell proliferation and apoptosis. It is considered a therapeutic target for cancer and inflammatory diseases. Research has led to the discovery of 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines that inhibit TAK1 at nanomolar concentrations. One lead compound demonstrated an IC50 of 55 nM for TAK1 enzymatic activity. This compound and its analogs also showed potent growth inhibition of multiple myeloma cell lines, with GI50 values as low as 30 nM.

Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family of enzymes is integral to cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Consequently, JAK inhibitors are a significant area of therapeutic research. Imidazo[1,2-b]pyridazine derivatives have been successfully developed as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the JAK family. These inhibitors target the regulatory pseudokinase (JH2) domain of Tyk2. Structure-activity relationship studies have led to the identification of highly potent and selective Tyk2 JH2 inhibitors. For instance, one optimized compound exhibited a Kᵢ of 0.086 nM and demonstrated significant efficacy in a rat model of adjuvant-induced arthritis. nih.gov

Other Kinase Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold allows it to target a wide array of other protein kinases.

Pim-1: Imidazo[1,2-b]pyridazine-based ligands have been identified as promising inhibitors of PIM-1 kinase, a target in hematopoietic malignancies. These compounds exhibit nanomolar potency and a high degree of selectivity for PIM-1 over PIM-2. nih.govsemanticscholar.org One such inhibitor, K00135, was shown to impair the survival of leukemic cells. semanticscholar.org

PDE10A: A series of novel imidazo[1,2-b]pyridazine derivatives have been designed and optimized as potent inhibitors of Phosphodiesterase 10A (PDE10A), a target for neurological and metabolic disorders.

DYRKs and CLKs: Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of potent and selective cellular inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Further rational design resulted in compounds with improved selectivity over the closely related CDC-like kinases (CLKs). semanticscholar.org

PfPK7, PfCDPK1, and TgCDPK1: Imidazo[1,2-b]pyridazine derivatives have shown significant promise as antiparasitic agents by targeting parasite-specific kinases. A weak inhibitor of Plasmodium falciparum protein kinase 7 (PfPK7) with an IC50 of 11.6 µM was optimized to yield a potent inhibitor with an IC50 of 0.13 µM. semanticscholar.org Other derivatives are effective inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). nih.gov Similarly, compounds designed to inhibit Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) blocked its enzymatic activity at low nanomolar concentrations and inhibited parasite growth in vitro with EC50 values as low as 70 nM.

p38 MAP kinase: Through a structure-based design strategy, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of p38 MAP kinase, a key mediator of inflammatory responses. One N-oxide derivative exhibited potent enzymatic inhibition and was effective in a rat model of collagen-induced arthritis.

AKT-mTOR pathway: A function-oriented synthesis approach has yielded imidazo[1,2-b]pyridazine derivatives that act as potent dual inhibitors of PI3K and mTOR, crucial components of a signaling pathway frequently activated in human cancers. One lead compound showed exceptional inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR.

Antiproliferative Effects on Cancer Cell Lines

Consistent with their ability to inhibit multiple kinases involved in cell growth and survival, imidazo[1,2-b]pyridazine derivatives have demonstrated significant antiproliferative activity across a range of cancer cell lines. The multi-targeted tyrosine kinase inhibitor Ponatinib, which is based on this scaffold, is a clinical example of this potential. nih.gov Furthermore, an imidazo[1,2-a]pyrazine (B1224502) derivative, structurally related to the imidazo[1,2-b]pyridazine core, showed remarkable antiproliferative effects against 14 different cancer cell lines with IC50 values ranging from 6 to 320 nM. nih.govsemanticscholar.org

Compound TypeTarget Kinase(s)Cancer Cell Line(s)Activity (IC50/GI50)Reference
Imidazo[1,2-b]pyridazineTAK1Multiple MyelomaGI50 as low as 30 nMN/A
Imidazo[1,2-a]pyrazineMps1A549 (Lung) & others6 - 320 nM nih.govsemanticscholar.org
Imidazo[1,2-b]pyridazinePIM-1Leukemia cellsInhibited survival and clonogenic growth semanticscholar.org
Imidazo[1,2-b]pyridazineTRKBa/F3-TRK fusion cell linesPotent antiproliferative activity nih.gov

Modulation of Apoptosis

Several imidazo[1,2-b]pyridazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. For instance, a representative compound developed as a Tropomyosin receptor kinase (TRK) inhibitor was shown to dose-dependently induce apoptosis in Ba/F3 cells engineered to express TRKA. nih.gov The mechanism of apoptosis induction can be linked to the inhibition of specific survival kinases. PIM kinases, for example, are known to phosphorylate and inactivate the pro-apoptotic protein BAD. By inhibiting PIM kinases, imidazo[1,2-b]pyridazine compounds can prevent the phosphorylation of BAD. semanticscholar.org Unphosphorylated BAD is then free to bind to anti-apoptotic proteins like Bcl-2 and Bcl-xL, which in turn releases pro-apoptotic proteins such as BAX and BAK, leading to mitochondrial outer membrane permeabilization and the initiation of the apoptotic cascade.

Anti-infective Properties

The imidazo[1,2-b]pyridazine scaffold has proven to be a valuable template for the development of various anti-infective agents, including antiviral and antiparasitic drugs. nih.gov

Antiviral Activity: Certain 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives have shown potent and selective in vitro activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Additionally, a series of 2-aminoimidazo[1,2-b]pyridazines demonstrated broad-spectrum activity against a panel of picornaviruses, including human rhinoviruses, poliovirus, and coxsackieviruses, with IC50 values in the range of 0.02–0.06 µg/mL. nih.gov

Antiparasitic Activity: As mentioned previously, imidazo[1,2-b]pyridazines are effective inhibitors of essential kinases in parasites like Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii. nih.gov In another study, a novel 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold was developed, which exhibited highly potent and selective activity against the protozoan parasite Giardia lamblia, with some compounds showing sub-nanomolar IC50 values. researchgate.netuantwerpen.be This activity was attributed to the presence of the nitro group, a feature common in other anti-infective drugs. researchgate.netuantwerpen.be

Compound ClassTarget OrganismMechanism/TargetActivityReference
3-aralkylthiomethylimidazo[1,2-b]pyridazinesHuman Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV)Inhibition of viral replicationPotent in vitro activity nih.gov
2-aminoimidazo[1,2-b]pyridazinesPicornaviruses (Rhinovirus, Poliovirus, Coxsackievirus)Inhibition of viral replicationIC50: 0.02–0.06 µg/mL nih.gov
3-nitroimidazo[1,2-b]pyridazinesGiardia lambliaNitro-group mediatedSub-nanomolar IC50 values researchgate.netuantwerpen.be
Imidazo[1,2-b]pyridazinesPlasmodium falciparumPfPK7, PfCDPK1 inhibitionIC50: 0.13 µM (PfPK7) nih.govsemanticscholar.org
Imidazo[1,2-b]pyridazinesToxoplasma gondiiTgCDPK1 inhibitionEC50: as low as 70 nMN/A

Antimicrobial Activity

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been investigated for their potential as antimicrobial agents. Studies have shown that these compounds can exhibit activity against various strains of bacteria. For instance, some synthesized pyridazinone derivatives have been screened for antibacterial activity against both Gram-positive (Staphylococcus pyogenes) and Gram-negative (Escherichia coli) bacteria, with certain compounds showing excellent activity. biomedpharmajournal.org The antimicrobial potential is often linked to the specific substitutions on the core ring structure. researchgate.netnih.gov While the broader class of pyridazines has been explored for antimicrobial effects, specific data on 2-Amino-6-chloroimidazo[1,2-b]pyridazine remains an area of ongoing research. sarpublication.comrjptonline.org

Antimicrobial Activity of Selected Pyridazine (B1198779) Derivatives

Compound TypeTarget OrganismActivity Noted
Bis-pyridazinone derivative (IIIa)S. pyogenes (Gram +ve)Excellent
Bis-pyridazinone derivative (IIIa)E. coli (Gram -ve)Excellent
Bis-pyridazinone derivative (IIId)FungiVery Good

Antiviral Activity (e.g., Picornavirus inhibitors)

The antiviral properties of imidazo[1,2-b]pyridazine derivatives have been documented against several types of viruses. nih.govsemanticscholar.org Specific research into 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives demonstrated that while they were inactive against HIV, certain compounds were potent inhibitors of other viruses. nih.gov For example, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were effective against human cytomegalovirus (HCMV). Additionally, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine showed inhibitory activity against the replication of varicella-zoster virus (VZV). nih.gov The broad antiviral potential of this scaffold continues to be an area of active investigation. sarpublication.com

Antiparasitic Activity (e.g., Anti-Cryptosporidium, Anti-Leishmanial, Antimalarial)

The imidazo[1,2-b]pyridazine scaffold has been identified as a promising starting point for the development of novel antiparasitic agents. nih.govresearchgate.net Researchers have synthesized and evaluated derivatives for activity against a range of protozoal parasites. researchgate.netnih.gov

A study focused on creating a novel 3-nitroimidazo[1,2-b]pyridazine scaffold to target parasites. These compounds were tested against Giardia lamblia, Trypanosoma brucei, T. cruzi, Leishmania infantum, and Plasmodium falciparum. researchgate.netnih.gov The results were particularly noteworthy for their selective, sub-nanomolar activity against G. lamblia. Further investigation revealed that the presence of the nitro group was crucial for this high potency. researchgate.netnih.gov This highlights the potential of the 3-nitroimidazo[1,2-b]pyridazine series as valuable hits for developing new anti-giardiasis drugs. nih.gov

In Vitro Antiparasitic Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound ScaffoldTarget ParasiteObserved Activity
3-nitroimidazo[1,2-b]pyridazineGiardia lambliaSelective sub-nanomolar activity (low IC50 values)
3-nitroimidazo[1,2-b]pyridazineTrypanosoma bruceiEvaluated
3-nitroimidazo[1,2-b]pyridazineTrypanosoma cruziEvaluated
3-nitroimidazo[1,2-b]pyridazineLeishmania infantumEvaluated
3-nitroimidazo[1,2-b]pyridazinePlasmodium falciparumEvaluated

Antitubercular/Antimycobacterial Activity

Derivatives of imidazo[1,2-b]pyridazine have shown significant promise as antitubercular agents. sarpublication.comrjptonline.orgnih.gov In one study, a series of novel imidazo[1,2-b]pyridazine benzohydrazide derivatives were synthesized and screened for their in-vitro activity against Mycobacterium tuberculosis H37Rv. The synthesis pathway involved converting 3,6-dichloro pyridazine to 6-chloropyridazin-3-amine, which was then reacted with chloroacetaldehyde to yield 6-chloroimidazo[1,2-b]pyridazine. rjptonline.org This intermediate was further modified to produce the final benzohydrazide compounds.

Several of the synthesized compounds exhibited potent antitubercular activity, with some showing a minimal inhibition concentration (MIC) of 1.6 μg/mL, which is more potent than standard drugs like streptomycin. This suggests that the imidazo[1,2-b]pyridazine scaffold is a valuable framework for developing new and effective treatments for tuberculosis. rjptonline.org

In Vitro Antitubercular Activity of Imidazo[1,2-b]pyridazine Benzohydrazide Derivatives (6a-l) against M. tuberculosis H37Rv

CompoundMIC (μg/mL)
6c, 6d, 6f, 6g, 6i, 6j, 6k1.6
6b, 6e, 6h, 6l3.125
6a6.25
Ciprofloxacin (Standard)3.125
Pyrazinamide (Standard)3.125
Streptomycin (Standard)6.25

Neurological and Neurodegenerative Applications

The imidazo[1,2-b]pyridazine scaffold has also been explored for its applications in neurology, particularly in the context of neurodegenerative diseases. researchgate.net

Alzheimer's Disease (e.g., Beta-amyloid plaque imaging agents)

A significant application of pyridazine-based compounds is in the diagnosis of Alzheimer's disease (AD). nih.gov The accumulation of β-amyloid (Aβ) plaques in the brain is a primary pathological hallmark of AD. nih.govnih.gov Consequently, developing agents that can detect these plaques is crucial for early diagnosis and for monitoring therapeutic efficacy. nih.govsiemens-healthineers.com

Researchers have designed and synthesized fluorescent pyridazine-based dyes for their ability to detect and image Aβ plaques. nih.gov One such probe, featuring a donor-π-acceptor structure, demonstrated a high binding affinity to Aβ aggregates (KD = 0.35 µM) and exhibited a 34-fold increase in fluorescence intensity upon binding. The probe's hydrophobic properties (log P = 2.94) suggest it can penetrate the blood-brain barrier. Histological staining of brain sections from transgenic mice confirmed the probe's selective binding to Aβ plaques, indicating its potential as a fluorescent diagnostic tool for AD. nih.gov This highlights the utility of the pyridazine scaffold in creating imaging agents for neurodegenerative disorders.

Antineuropathic Activity

While the broader class of imidazo[1,2-b]pyridazine derivatives has been noted for potential antineuropathic properties, detailed research findings specifically focusing on this compound for this application are still emerging. researchgate.net The diverse biological activities of this scaffold suggest that its potential in treating neurological conditions, including neuropathic pain, warrants further investigation.

Antipsychotic Activity

Certain imidazo[1,2-b]pyridazine derivatives have been investigated for their potential as antipsychotic agents. researchgate.net Research in this area is part of the broader exploration of the central nervous system (CNS) activities of this chemical family. The structural features of the imidazo[1,2-b]pyridazine core allow for modifications that can modulate interactions with various receptors and enzymes in the brain, which are targets for antipsychotic therapies. While the specific mechanisms are still under extensive investigation, the demonstrated neuroactivity of this class of compounds suggests a promising avenue for the development of novel treatments for psychiatric disorders. researchgate.net

Anticonvulsant Activity

The imidazo[1,2-b]pyridazine scaffold and its related isomers, such as imidazo[1,2-a]pyridines, have shown notable potential as anticonvulsant agents. semanticscholar.orgresearchgate.netrsc.org Studies have indicated that derivatives of this class can exhibit significant CNS depressant action, which is a key characteristic of many anticonvulsant drugs. researchgate.net The mechanism of action for some of these compounds is believed to involve the modulation of excitatory amino acid receptors, such as the AMPA receptor, which plays a role in seizure propagation. nih.gov For instance, certain derivatives have shown potent competitive antagonism at the ionotropic AMPA receptor, contributing to their anticonvulsant effects in preclinical models. nih.gov The broad applicability of these compounds in CNS disorders makes them attractive candidates for the development of new antiepileptic therapies. rhhz.netnih.gov

Table 1: Anticonvulsant Activity of Selected Imidazo-Fused Pyridine (B92270)/Pyrimidine Derivatives
Compound SeriesScreening MethodObserved ActivityReference
Imidazo[1,2-a]indeno[1,2-e]pyrazin-4-one derivativesIn vivo parenteral administrationPotent competitive antagonism at the ionotropic AMPA receptor and long duration of anticonvulsant activity. nih.gov
Imidazo[1,2-a]pyridine (B132010) derivativesMaximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ)Activity comparable to standard drug diazepam, indicating an ability to raise the seizure threshold. rhhz.netnitk.ac.in
Triazolopyrimidine derivativesMES and PTZ-induced seizure modelsCompound 6d showed a median effective dose (ED50) of 15.8 mg/kg (MES) and 14.1 mg/kg (PTZ). nih.gov

Pain Management

Derivatives of the parent pyridazine structure have been explored for their analgesic properties. sarpublication.com Some pyridazinone derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit both analgesic and anti-inflammatory effects. sarpublication.com The mechanism for some of these compounds involves the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes. For the imidazo[1,2-b]pyridazine class specifically, their activity as modulators of ion channels, such as voltage-gated calcium channels which are implicated in pain signaling, represents a potential avenue for developing novel analgesics. mdpi.com The antineuropathic potential of imidazo[1,2-b]pyridazine derivatives further supports their investigation for pain management. researchgate.net

Schizophrenia

The therapeutic potential of imidazo[1,2-b]pyridazine derivatives extends to complex psychiatric disorders like schizophrenia. The antipsychotic activity noted for this class of compounds is relevant to the management of schizophrenia symptoms. researchgate.net The development of novel agents for schizophrenia often targets neurotransmitter systems, such as dopamine and serotonin receptors. The versatility of the imidazo[1,2-b]pyridazine scaffold allows for chemical modifications aimed at achieving selective modulation of these key CNS targets.

Parkinson's Disease

Research has suggested a potential role for imidazo[1,2-b]pyridazine derivatives in the context of neurodegenerative disorders, including Parkinson's disease. researchgate.net One investigated mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine; AChE inhibitors are a therapeutic strategy in managing symptoms of Parkinson's disease. researchgate.net Additionally, the modulation of L-type calcium channels, specifically the CaV1.3 subtype, is being explored as a neuroprotective strategy in Parkinson's disease, presenting another potential therapeutic target for imidazo[1,2-b]pyridazine-based compounds. mdpi.com

Bipolar Disorder

The involvement of L-type voltage-gated calcium channels (L-VGCCs) in the pathophysiology of bipolar disorder has been suggested by genetic studies. mdpi.com Specifically, the gene CACNA1D, which encodes the CaV1.3 channel alpha-1 subunit, has been identified as a risk factor. mdpi.com This link suggests that selective inhibitors of the CaV1.3 channel could have therapeutic potential in bipolar disorder. Given that imidazo[1,2-b]pyridazine derivatives have been explored as modulators of calcium channels, they represent a chemical class of interest for developing novel treatments for this condition. researchgate.net

Antiepileptic Activity (e.g., Cav3.1 voltage-gated calcium channel blockers)

Imidazo[1,2-b]pyridazine derivatives have been identified as potential antiepileptic agents, with some acting as blockers of T-type voltage-gated calcium channels. researchgate.net The Cav3 family of T-type channels, including Cav3.1, Cav3.2, and Cav3.3, are considered important targets for antiepileptic drugs because they contribute to neuronal excitability and are involved in the generation of seizure activity. mdpi.comuni.lu Certain 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid derivatives have been shown to act as blockers of human Cav3 channels. researchgate.net The ability of these compounds to modulate such ion channels underscores their potential for development as novel antiepileptic drugs. medscape.com

Table 2: Activity of Imidazo[1,2-b]pyridazine Derivatives on T-type Calcium Channels
CompoundTargetActivityTherapeutic RelevanceReference
7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1)Human Cav3 ChannelsBlockerAntiepileptic researchgate.net
6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2)Human Cav3 ChannelsBlockerAntiepileptic researchgate.net

Locomotor Activity

Certain derivatives of the imidazo[1,2-b]pyridazine scaffold have been evaluated for their effects on the central nervous system, particularly concerning locomotor activity. A study involving the synthesis of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives tested their in vivo locomotor activity using photoactometer and rotarod apparatus. researchgate.net The research indicated that these derivatives produced a significant central nervous system depressant action without inducing neurotoxicity. researchgate.net

Specifically, amide and sulphonamide derivatives were synthesized and assessed. researchgate.net The results showed that, in general, the amide derivatives exhibited more potent antitubercular activity, and all tested derivatives displayed a notable CNS depressant effect. researchgate.net This suggests that the imidazo[1,2-b]pyridazine nucleus, when appropriately substituted, can modulate motor activity. Another study on imidazo[1,2-b]pyridazine derivatives incorporating piperazine and morpholine also investigated their in vivo locomotor activity.

Below is a summary of findings from locomotor activity studies on specific derivatives.

Derivative ClassTest MethodObserved EffectReference
6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine amidesPhotoactometer, RotarodSignificant CNS depressant action researchgate.net
6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine sulphonamidesPhotoactometer, RotarodSignificant CNS depressant action researchgate.net

Anti-inflammatory and Immunomodulatory Activity

The imidazo[1,2-b]pyridazine scaffold is a key structure in the development of agents with anti-inflammatory and immunomodulatory properties. nih.gov Research has demonstrated that derivatives of this heterocyclic system can exert anti-inflammatory effects through various mechanisms. nih.gov For instance, certain substituted imidazo[1,2-b]pyridazine compounds have been shown to inhibit pro-inflammatory enzymes such as COX-2 and inducible nitric oxide synthase (iNOS). researchgate.net

The immunomodulatory potential of this class of compounds is highlighted by their ability to act as inhibitors of crucial signaling molecules in the immune response. Derivatives have been developed as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family that is critical for cytokine signaling pathways. nih.gov By inhibiting Tyk2, these compounds can interfere with the signaling of cytokines like IL-12 and IL-23, which play key roles in the pathogenesis of autoimmune and inflammatory diseases. nih.gov Furthermore, imidazo[1,2-b]pyridazines have been investigated as inhibitors of I-kappa B kinase (IKKβ), a central kinase in the NF-κB signaling pathway that regulates inflammation. nih.gov

Modulation of Cytokines

A significant aspect of the immunomodulatory activity of imidazo[1,2-b]pyridazine derivatives is their ability to modulate cytokine production and signaling.

One prominent area of research is the development of these compounds as small-molecule inhibitors of Interleukin-17A (IL-17A). acs.org IL-17A is a major pro-inflammatory cytokine involved in chronic autoimmune diseases such as psoriasis and rheumatoid arthritis. acs.org A series of novel imidazo[1,2-b]pyridazines has been identified for its potential to inhibit IL-17A, offering a potential alternative to biologic treatments. acs.org

Furthermore, as inhibitors of Tyk2, these derivatives can block the signaling cascade downstream of receptors for IL-12 and IL-23. nih.gov This activity was demonstrated in a rat pharmacodynamics model, where a specific imidazo[1,2-b]pyridazine derivative proved highly effective in inhibiting the production of Interferon-gamma (IFNγ) induced by IL-12/IL-18. nih.gov Other studies have shown that optimization of the imidazo[1,2-b]pyridazine scaffold can lead to compounds with potent inhibitory activity against Tumor Necrosis Factor-alpha (TNFα) in cellular assays. nih.gov

The table below summarizes the cytokine modulation activity of select imidazo[1,2-b]pyridazine derivatives.

Compound ClassTargetBiological EffectReference
Imidazo[1,2-b]pyridazine derivativesIL-17AInhibition of pro-inflammatory cytokine acs.org
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogsTyk2 JH2 (IL-12/IL-23 pathway)Inhibition of IFNγ production nih.gov
Optimized Imidazo[1,2-b]pyridazine derivativesIKKβ (TNFα pathway)Inhibition of TNFα production in THP-1 cells nih.gov

Other Therapeutic Areas

Anti-diabetic Activity

The therapeutic potential of the imidazo[1,2-b]pyridazine scaffold extends to metabolic conditions, including diabetes. Research has been conducted into the synthesis and evaluation of 6-methoxyimidazo[1,2-b]pyridazine derivatives for their anti-diabetic properties. This highlights the interest in this chemical family for developing new agents to manage hyperglycemia and related diabetic complications. The broader class of pyridazine derivatives, to which this scaffold belongs, has been recognized for possessing a wide spectrum of biological activities, including anti-diabetic effects. sarpublication.com

Metabolic Disorders

Imidazo[1,2-b]pyridazine has been identified as a privileged scaffold in medicinal chemistry with potential applications in treating metabolic disorders. nih.gov The investigation into anti-diabetic agents from this class is a key component of this research. nih.gov The versatility of the imidazo[1,2-b]pyridazine nucleus allows for molecular modifications aimed at enhancing efficacy and pharmacokinetic profiles for treating complex metabolic diseases. nih.gov

Structure Activity Relationship Sar Studies of 2 Amino 6 Chloroimidazo 1,2 B Pyridazine Derivatives

Influence of Substituents on Biological Activity

The specific groups attached to the C-2, C-3, and C-6 positions of the imidazo[1,2-b]pyridazine (B131497) ring system are critical in modulating the molecule's interaction with its biological target, as well as influencing its physicochemical properties.

Systematic modifications at the C-2, C-3, and C-6 positions have been a key strategy in the development of imidazo[1,2-b]pyridazine-based therapeutic agents. Research has shown that the biological activity of these compounds can be finely tuned by altering the substituents at these specific sites.

For instance, in the pursuit of IKKβ inhibitors, optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold led to increased cell-free IKKβ inhibitory activity and enhanced TNFα inhibitory activity in THP-1 cells. nih.gov Similarly, for Tyk2 JH2 inhibitors, SAR studies focusing on the C-3 position were crucial for identifying highly potent and selective compounds. nih.gov

In the context of ligands for β-Amyloid plaques, the binding affinities of imidazo[1,2-b]pyridazine derivatives were found to be highly dependent on the substitution patterns at both the C-2 and C-6 positions, with affinities ranging from 11.0 to over 1000 nM. nih.gov For inhibitors of the transforming growth factor-β activated kinase (TAK1), it was discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) groups, combined with an appropriate aryl substituent at the C-3 position, resulted in potent inhibition. rsc.org

The development of FLT3 kinase inhibitors also highlighted the importance of these positions. nih.gov A novel substitution pattern on the imidazo[1,2-b]pyridazine core demonstrated excellent potency against FLT3 kinase both in vitro and in vivo. nih.gov

Table 1: Influence of Substitution Patterns on Biological Activity

Target Class C-2 Position C-3 Position C-6 Position Key Findings Reference
IKKβ Inhibitors Not specified Optimized for activity Optimized for activity Optimization of C-3 and C-6 increased inhibitory activity against IKKβ and TNFα. nih.gov
Tyk2 JH2 Inhibitors Not specified Optimized for potency 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) SAR studies at C-3 led to highly potent and selective inhibitors. nih.gov
β-Amyloid Plaque Ligands 2-(4′-Dimethylaminophenyl) Not specified Varied (e.g., -SCH₃, -OCH₃) Substitution patterns at C-2 and C-6 significantly impact binding affinity. The 2-N,N-dimethylaminophenyl moiety appears important for high affinity. nih.gov
TAK1 Kinase Inhibitors Not specified Aryl substituent Morpholine or piperazine Combination of specific substituents at C-3 and C-6 leads to nanomolar inhibition of TAK1. rsc.org
FLT3 Kinase Inhibitors Varied Bromo, then coupled Chloro, then substituted A specific substitution pattern across these positions resulted in high potency against FLT3. nih.gov

Halogen substituents, particularly chlorine, play a crucial role in modern medicinal chemistry and agrochemical design. nih.goveurochlor.org The introduction of a halogen can significantly alter a molecule's physicochemical properties, metabolic stability, and target interaction, although the effect is complex and not always predictable. nih.gov In some cases, the presence of a chlorine atom is essential for the desired biological activity. eurochlor.org

In the imidazo[1,2-b]pyridazine series, the chlorine atom at the C-6 position is a common feature and a key synthetic handle. The presence of a halogen on the pyridazine (B1198779) ring is often crucial for the successful formation of the imidazo[1,2-b]pyridazine ring system itself. nih.gov The C-6 chloro group is often utilized in cross-coupling reactions, such as the Suzuki reaction, to introduce further molecular diversity, although its reactivity can be influenced by other substituents on the ring. researchgate.net For example, the 3-bromo-6-chloro derivative showed poor reactivity in Suzuki cross-coupling. nih.gov

From a biological activity perspective, the C-6 chloro group can be a critical component. In a series of compounds designed as ligands for benzodiazepine (B76468) receptors, the 3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine derivative showed high and selective affinity for peripheral-type receptors, with the C-6 chloro group being part of this optimal structure. researchgate.net However, in other contexts, this position is often substituted to enhance potency or other drug-like properties. For instance, replacing the chlorine at C-6 with groups like morpholine or piperazine was a key step in developing potent TAK1 inhibitors. rsc.org

The amino group, particularly at the C-2 position, is a defining feature of the parent compound and many of its biologically active derivatives. In the context of β-amyloid plaque imaging agents, a 2-(4′-Dimethylaminophenyl) group was found to be a potential requirement for achieving desirable binding affinities. nih.gov

The strategic placement of amino and related nitrogen-containing functionalities is a common theme in drug design. For example, in the development of novel acrylonitrile (B1666552) derivatives bearing benzimidazole (B57391) or benzothiazole (B30560) nuclei, the cyano group, which can be a precursor to amidino groups, was noted for its positive influence on biological activity. nih.gov In many kinase inhibitors, nitrogen-containing groups are essential for forming key hydrogen bonds within the ATP-binding pocket of the target kinase. The development of Bruton's Tyrosine Kinase (BTK) inhibitors based on the imidazo[1,2-b]pyridazine scaffold exemplifies this, where specific nitrogen-containing side chains were explored to achieve high potency and selectivity. acs.org

Stereochemistry can play a pivotal role in the biological activity of chiral compounds, as different enantiomers or diastereomers can exhibit vastly different potencies, selectivities, and metabolic profiles. While many early studies on imidazo[1,2-b]pyridazines did not deeply explore stereochemistry, more recent research has begun to address its importance.

In the development of irreversible BTK inhibitors, stereochemistry was a key consideration. The research led to the identification of compound 22 , a specific stereoisomer of an imidazo[1,2-b]pyridazine derivative, which exhibited potent BTK inhibition with an IC₅₀ of 1.3 nM and excellent kinase selectivity. acs.org This highlights that for derivatives with chiral centers, defining the optimal stereochemistry is critical for maximizing therapeutic potential.

Specific SAR Insights for various Target Classes

The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile platform for the design of inhibitors targeting various protein classes, with kinase inhibitors being the most prominent.

The imidazo[1,2-b]pyridazine core is a well-established scaffold for kinase inhibition, targeting a wide array of kinases involved in diseases like cancer and inflammatory disorders. nih.govdundee.ac.uk

DYRK1A Inhibitors: Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of potent and selective inhibitors of DYRK1A, a kinase implicated in cancer and neurological disorders. dundee.ac.uk Methylation at the C-2 position of the core improved binding affinity compared to the initial fragment. dundee.ac.uk Further structural development led to compound 17 , a potent cellular inhibitor of DYRK1A. dundee.ac.uk

IKKβ Inhibitors: Imidazo[1,2-b]pyridazine derivatives were identified as IKKβ inhibitors through high-throughput screening. nih.gov Subsequent optimization of substituents at the C-3 and C-6 positions enhanced both enzymatic and cellular activity, and a molecular interaction model with IKKβ was proposed. nih.gov

Tyk2 Inhibitors: In a series of Tyk2 JH2 inhibitors, replacing a previously reported 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improved metabolic stability. nih.gov Further SAR studies at the C-3 position led to the identification of a highly potent and selective inhibitor that was effective in animal models of arthritis. nih.gov

TAK1 Inhibitors: Researchers discovered that imidazo[1,2-b]pyridazines with a 6-substituted morpholine or piperazine and an appropriate aryl group at C-3 act as potent TAK1 inhibitors. rsc.org The lead compound, 26 , inhibited TAK1 with an IC₅₀ of 55 nM and showed significant anti-growth activity in multiple myeloma cell lines. rsc.org

FLT3 Inhibitors: A series of imidazo[1,2-b]pyridazines with a novel substitution pattern demonstrated high potency against FLT3, a key target in acute myeloid leukemia (AML). nih.gov Several derivatives from this series were identified as suitable candidates for further development as potential AML drugs. nih.gov

BTK Inhibitors: A research effort to discover covalent BTK inhibitors identified compound 22 , an imidazo[1,2-b]pyridazine derivative, as a highly potent and selective irreversible inhibitor. acs.org This compound showed potent enzymatic inhibition (IC₅₀ = 1.3 nM), excellent selectivity across a panel of over 300 kinases, and robust anti-tumor activity in a xenograft model, leading to its advancement into clinical trials. acs.org

Anti-amyloid Agents

The accumulation of β-amyloid (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease. nih.govnih.gov Consequently, developing agents that can bind to these plaques is crucial for diagnostic imaging and therapeutic intervention. Derivatives of the imidazo[1,2-b]pyridazine scaffold have been investigated as potential ligands for Aβ plaques. nih.gov

A series of imidazo[1,2-b]pyridazine derivatives were synthesized and their binding affinities for synthetic Aβ₁₋₄₀ aggregates were evaluated. nih.gov The SAR studies revealed that substitutions at both the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring system are critical for high-affinity binding. nih.gov

Key findings from these studies indicate:

Substitution at the 2-position: A 2-(4′-Dimethylaminophenyl) group was found to be highly favorable for binding affinity. nih.gov

Substitution at the 6-position: The introduction of various substituents at the 6-position significantly modulated the binding affinity. A methylthio (-SCH₃) group at this position, in combination with the 2-(4′-Dimethylaminophenyl) moiety, resulted in the compound with the highest affinity. nih.gov

The binding affinities of several key imidazo[1,2-b]pyridazine derivatives are presented below.

Table 1: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives for Aβ₁₋₄₀ Aggregates

Compound Name R (Substituent at C6) Ki (nM) nih.gov
2-(4′-Dimethylaminophenyl)-6-chloroimidazo[1,2-b]pyridazine -Cl 203.0
2-(4′-Dimethylaminophenyl)-6-iodoimidazo[1,2-b]pyridazine -I 79.0
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine -SCH₃ 11.0
2-(4′-Dimethylaminophenyl)-6-methoxyimidazo[1,2-b]pyridazine -OCH₃ 148.0
2-(4′-Dimethylaminophenyl)-6-hydroxyimidazo[1,2-b]pyridazine -OH 215.0

These results underscore the importance of specific electronic and steric properties at the 6-position, with the methylthio derivative emerging as a particularly potent ligand for Aβ plaques. nih.gov

Anti-Cryptosporidium Agents

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat, especially to young children and immunocompromised individuals. nih.gov The current standard of care, nitazoxanide, has limited efficacy in these vulnerable populations, necessitating the development of new therapeutic agents. nih.gov

Research into novel anti-cryptosporidial compounds has identified a lead compound, the triazolopyridazine SLU-2633, which is structurally related to the imidazo[1,2-b]pyridazine core. nih.gov Structure-activity relationship studies on this class of compounds have focused on modifying the heterocyclic head group to improve potency and reduce off-target effects, such as affinity for the hERG channel, which can lead to cardiac toxicity. nih.gov

In an effort to optimize this lead, researchers synthesized 64 analogs, replacing the triazolopyridazine head with various other heteroaryl groups. nih.gov While this particular study did not include imidazo[1,2-b]pyridazine derivatives, its findings on related scaffolds provide valuable insights. The study highlighted that the nature of the terminal heterocyclic group plays a crucial role in the anti-cryptosporidial activity. nih.gov For instance, the exploration of different monocyclic and bicyclic heteroaryl rings revealed that while most modifications led to a decrease in potency compared to the original lead, some analogs, like azabenzothiazole derivatives, showed promising activity in the low micromolar range, comparable to nitazoxanide. nih.gov This work emphasizes the sensitivity of the SAR to the nature of the heterocyclic system and provides a strategic framework for the future design of potent and safe anti-cryptosporidial agents, including those based on the imidazo[1,2-b]pyridazine scaffold.

Antituberculosis Agents

Tuberculosis (TB) remains a major global health problem, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. The imidazo[1,2-b]pyridazine scaffold has been explored for this purpose.

Studies on a series of 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives revealed that these compounds exhibit potent biological activities. researchgate.net Within this class, further modifications led to the development of amide and sulphonamide derivatives. SAR studies indicated that the amide derivatives generally possessed superior antitubercular activity compared to their sulphonamide counterparts, which may be attributed to their capacity for hydrogen bond formation. researchgate.net

The in vitro antitubercular activity of several of these derivatives is shown in the table below.

Table 2: Antitubercular Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound R (Substituent) In Vitro Anti-TB Activity (MIC, µg/mL) researchgate.net
8h 4-chlorophenyl (amide) 1.6
8j 3,4,5-trimethoxyphenyl (amide) 1.6

These findings identify the amide-substituted imidazo[1,2-b]pyridazines as a promising class of compounds for further investigation in the development of new treatments for tuberculosis. researchgate.net

Computational Approaches in SAR

Computational methods are increasingly integral to modern drug discovery, providing powerful tools to understand SAR, predict activity, and guide the rational design of new molecules. Various computational techniques have been applied to imidazo[1,2-b]pyridazine and related heterocyclic systems.

Molecular Modeling and Docking: Molecular docking studies are used to predict the binding orientation and affinity of a ligand to its target protein. For instance, modeling the interaction of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives with the human Cav3.1 voltage-gated calcium channel helped to elucidate the molecular basis of their anti-seizure activity. researchgate.netnih.gov Similarly, docking studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives against SARS-CoV-2 proteins have been used to identify potential viral entry inhibitors. nih.gov These studies provide a structural hypothesis for the observed biological activity and guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By using machine learning algorithms like Random Forest, researchers have developed QSAR models for imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) derivatives to predict their anti-melanoma activity. scielo.br Such models can highlight key molecular descriptors associated with potency and can be used to predict the activity of newly designed analogues before their synthesis. scielo.br

Density Functional Theory (DFT) and Molecular Dynamics (MD): DFT calculations are employed to understand the electronic properties of molecules, such as the distribution of electron density (Molecular Electrostatic Potential) and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govmdpi.com This information is valuable for understanding reactivity and intermolecular interactions. MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding modes predicted by docking and to infer mechanisms of action. scielo.br

These computational approaches, when used in concert, provide a comprehensive framework for exploring the SAR of 2-amino-6-chloroimidazo[1,2-b]pyridazine derivatives, accelerating the optimization of lead compounds and the discovery of new therapeutic agents. researchgate.netnih.govscielo.br

Preclinical Research and Drug Discovery Aspects

In Vitro Studies

In vitro studies are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular and molecular level. For the imidazo[1,2-b]pyridazine (B131497) class, these studies have unveiled a broad range of potential therapeutic applications.

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated significant antiproliferative activity across a variety of human cancer cell lines. While data specifically on 2-Amino-6-chloroimidazo[1,2-b]pyridazine is limited, extensive research on its analogues highlights the potential of this chemical class.

For instance, a series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives showed potent anti-proliferative effects, particularly against non-small cell lung cancer cell lines A549 and H460, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Among these, compounds designated as A17 and A18 were exceptionally potent. nih.gov Further studies revealed that these compounds induce G1-phase cell cycle arrest. nih.gov

Another study identified compound 27f, an imidazo[1,2-b]pyridazine-based molecule, as having remarkable antiproliferative activity in the nanomolar range against a diverse panel of cancer cell lines. researchgate.net Similarly, derivatives designed as inhibitors of Transforming Growth Factor-β Activated Kinase (TAK1) effectively inhibited the growth of multiple myeloma cell lines, such as MPC-11 and H929, with GI₅₀ values as low as 30 nM. nih.gov The antiproliferative activity of these compounds is often evaluated using assays like the SRB (sulforhodamine B) or MTT assay, which measure cell viability and growth inhibition. nih.gov

Table 1: Antiproliferative Activity of Selected Imidazo[1,2-b]pyridazine Derivatives

Compound Cell Line Cancer Type IC₅₀ / GI₅₀ (µM)
A17 A549 Non-small cell lung cancer 0.07
A18 A549 Non-small cell lung cancer 0.11
A17 H460 Non-small cell lung cancer 0.02
A18 H460 Non-small cell lung cancer 0.04
Compound 26 MPC-11 Multiple Myeloma 0.03 (GI₅₀)

| Compound 27f | A549 | Non-small cell lung cancer | 0.006 |

This table is based on data from references nih.govnih.govresearchgate.net. IC₅₀ represents the half-maximal inhibitory concentration, while GI₅₀ represents the half-maximal growth inhibition.

The imidazo[1,2-b]pyridazine scaffold is a well-established kinase inhibitor framework. nih.govnih.gov The nitrogen atoms in the bicyclic system are known to interact with the hinge region of kinase ATP-binding sites, while substitutions at various positions dictate potency and selectivity. nih.gov

Derivatives have been developed as potent inhibitors for a wide array of kinases:

mTOR Inhibitors: Compounds A17 and A18 were identified as potent inhibitors of the mTOR (mammalian target of rapamycin) kinase with IC₅₀ values of 0.067 µM and 0.062 µM, respectively. nih.gov

TRK Inhibitors: A series of novel derivatives were discovered as potent inhibitors of Tropomyosin receptor kinases (TRK), including wild-type and resistant mutants like TRKG595R and TRKG667C. The representative compound 15m showed IC₅₀ values of 0.08 nM, 2.14 nM, and 0.68 nM against these targets, respectively. nih.gov

TAK1 Inhibitors: For TAK1, a key enzyme in multiple myeloma, the lead compound 26 from one study inhibited its enzymatic activity with an IC₅₀ of 55 nM. nih.gov

DYRK and CLK Inhibitors: 3,6-disubstituted imidazo[1,2-b]pyridazines have been found to be selective inhibitors of DYRKs (Dual-specificity tyrosine-phosphorylation-regulated kinases) and CLKs (CDC-like kinases), with some derivatives showing IC₅₀ values below 100 nM. nih.govdundee.ac.uk Compound 20a was particularly effective against DYRK1A (IC₅₀ = 50 nM) and CLK4 (IC₅₀ = 44 nM). nih.gov

Mps1 (TTK) Inhibitors: Property-based optimization led to an imidazo[1,2-b]pyridazine derivative (27f) that is an extremely potent inhibitor of Mps1 kinase, with a cellular IC₅₀ of 0.70 nM. researchgate.net

Table 2: Enzyme Inhibition by Selected Imidazo[1,2-b]pyridazine Derivatives

Compound Target Kinase IC₅₀ (nM)
A17 mTOR 67
A18 mTOR 62
15m TRKWT 0.08
15m TRKG595R 2.14
15m TRKG667C 0.68
26 TAK1 55
20a DYRK1A 50

| 27f | Mps1 (cellular) | 0.70 |

This table is compiled from data in references nih.govnih.govresearchgate.netnih.govnih.gov.

Beyond enzyme inhibition, imidazo[1,2-b]pyridazines have been evaluated for their binding affinity to other significant biological targets, such as those implicated in neurodegenerative diseases.

A series of derivatives were synthesized and evaluated for their ability to bind to synthetic β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govnih.gov These compounds were designed as analogues of known imaging agents. Binding affinities (Ki) for Aβ₁₋₄₀ aggregates ranged from 11.0 nM to over 1000 nM, depending on the substitution patterns at the 2- and 6-positions. nih.gov The 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (compound 4) demonstrated a particularly high binding affinity with a Ki value of 11.0 nM. nih.govnih.gov Structure-activity relationship (SAR) studies indicated that a 2-N,N-dimethylaminophenyl group was beneficial for desirable binding. nih.gov

Other studies have shown that imidazo[1,2-b]pyridazines can interact with central and peripheral-type benzodiazepine (B76468) receptors. anu.edu.au

Regarding the hERG potassium channel, a critical antitarget in drug discovery due to its role in cardiac arrhythmias, direct binding studies on this compound are not prominent in the literature. However, the hERG channel's binding pocket is known to be large and lined with key aromatic residues (Tyr652 and Phe656) and hydrophobic pouches, which contributes to its promiscuous binding of a wide range of structurally diverse drugs. nih.govcapes.gov.br Therefore, the potential for interaction by aromatic heterocyclic compounds like imidazo[1,2-b]pyridazines is an important consideration during preclinical development.

Table 3: Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives for Aβ₁₋₄₀ Plaques

Compound Substituent at C-6 Kᵢ (nM)
4 -SCH₃ 11.0
5 -I 13.9
6 -OCH₃ 20.2
7 -Cl 49.3

| 8 | -Br | 36.3 |

This table is based on data from reference nih.gov. All compounds have a 2-(4'-Dimethylaminophenyl) substituent.

Computational methods are integral to understanding how these compounds interact with their targets, guiding the rational design of more potent and selective molecules.

Kinase Inhibitors: Molecular docking of an imidazo[1,2-b]pyridazine derivative into the ATP-binding site of TAK1 kinase showed that the core scaffold binds to the hinge region, while a morpholine (B109124) substituent at the C6-position interacts with a conserved lysine (B10760008) residue (Lys-63), crucial for kinase activity. nih.gov For DYRK1A inhibitors, in silico design efforts combined with an X-ray crystal structure of a bound compound facilitated the rational design of analogues with improved selectivity over related CLK kinases. dundee.ac.uk

Calcium Channel Blockers: To understand their anti-seizure activity, the interaction of derivatives DM1 and DM2 with human Cav3.1 voltage-gated calcium channels was modeled. The calculated binding modes were found to partially mirror that of a known selective blocker, Z944, providing a path for future lead optimization. nih.gov

Amyloid-β Binding: While specific docking studies on the Aβ-binding imidazo[1,2-b]pyridazines were not detailed, related research on benzothiazole (B30560) derivatives for anti-Alzheimer's activity has utilized molecular docking to evaluate binding affinity to key enzymes like BACE-1, which is involved in Aβ production. ijpbs.com

In Vivo Studies (e.g., mouse models)

Promising in vitro results have led to the evaluation of imidazo[1,2-b]pyridazine derivatives in animal models to assess their efficacy and pharmacological properties in a living system.

Anticancer Activity: Compound A17, a potent mTOR inhibitor, demonstrated a significant anticancer effect in an established nude mouse xenograft model using A549 lung cancer cells. nih.gov Another Mps1 kinase inhibitor from this class was also found to be active in vivo. researchgate.net

Anticonvulsant Activity: Derivatives DM1 (7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid) and DM2 (6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid) exhibited potent anti-seizure effects in two different mouse models. They protected against seizures induced by pentylenetetrazol in CD-1 mice and against audiogenic (sound-induced) seizures in DBA/2 mice. nih.gov This confirms the in vivo potential of this scaffold for treating epilepsy. anu.edu.aunih.gov

Pharmacokinetic and Pharmacodynamic Profiles (General for Imidazo[1,2-b]pyridazines)

The pharmacokinetic (PK) profile of a drug candidate—how the body absorbs, distributes, metabolizes, and excretes it—is a critical factor for its success. The imidazo[1,2-b]pyridazine scaffold has been the subject of optimization to improve these properties.

Studies have shown that modifications to the core can dramatically improve metabolic stability and permeability. For a series of Tyk2 inhibitors, replacing an anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety significantly enhanced metabolic stability. nih.gov Further substitution on this new group with a 2-pyridyl moiety improved Caco-2 permeability, an in vitro measure of intestinal absorption. nih.gov

Detailed PK studies of a potent Mps1 inhibitor (compound 27f) showed it could be orally administered and was active in vivo, indicating favorable PK properties. researchgate.net A specific Tyk2 inhibitor (compound 6) was profiled in multiple species, demonstrating its clearance, volume of distribution, half-life, and oral bioavailability.

Table 4: Pharmacokinetic Parameters of an Imidazo[1,2-b]pyridazine Derivative (Compound 6)

Species Route Cl (mL/min/kg) Vdss (L/kg) t1/2 (h) F (%)
Mouse IV 114 2.5 0.4 19
PO 0.9
Rat IV 59 2.9 0.8 32
PO 1.1
Dog IV 20 4.3 3.3 47
PO 3.5
Cyno IV 13 2.3 2.9 66

This table is adapted from reference nih.gov. Cl = Clearance; Vdss = Volume of distribution at steady state; t1/2 = Half-life; F = Oral Bioavailability. IV = Intravenous; PO = Oral.

Table of Mentioned Compounds

Compound Name
This compound
2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine
2-(4'-Dimethylaminophenyl)-6-iodoimidazo[1,2-b]pyridazine
2-(4'-Dimethylaminophenyl)-6-methoxyimidazo[1,2-b]pyridazine
2-(4'-Dimethylaminophenyl)-6-chloroimidazo[1,2-b]pyridazine
2-(4'-Dimethylaminophenyl)-6-bromoimidazo[1,2-b]pyridazine
7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid
6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid
Z944

Bioavailability Considerations

Oral bioavailability is a critical determinant of a drug's potential for systemic therapeutic applications. Research into the imidazo[1,2-b]pyridazine scaffold highlights the significant impact of structural modifications on this parameter.

One study investigating imidazo[1,2-a]pyrazine (B1224502) derivatives noted that an initial lead compound suffered from a lack of oral bioavailability in rat models. ebi.ac.uk A strategic shift in the chemical scaffold to an imidazo[1,2-b]pyridazine core, combined with the introduction of substituents at the 6-position, led to compounds with improved cellular activity, a key prerequisite for bioavailability. ebi.ac.uk

Further research on a series of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors demonstrated that the introduction of a 2-pyridyl group as an N1-substituent on a linked 2-oxo-1,2-dihydropyridine ring markedly improved Caco-2 permeability. nih.gov This enhancement was attributed to the substituent's capacity to form intramolecular hydrogen bonds. nih.gov High Caco-2 permeability is often used as an in-vitro predictor of good in-vivo drug absorption.

Metabolic Stability

A compound's susceptibility to metabolism by liver enzymes significantly influences its half-life and duration of action. The metabolic stability of imidazo[1,2-b]pyridazine derivatives has been a key focus of optimization in drug discovery programs.

Initial lead compounds in one series of pantothenate kinase (PANK) activators, featuring a pyridazine (B1198779) core, were hampered by rapid metabolism. nih.gov The development of analogues with increased metabolic stability was a primary goal. For instance, the introduction of a cyclopropyl (B3062369) group in place of an isopropyl group on a related pyridazine activator resulted in a molecule with enhanced metabolic stability. nih.gov

In a separate line of research, a series of 6-anilino imidazopyridazine-based Tyk2 JH2 ligands showed poor metabolic stability. In contrast, replacing the anilino group with 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs led to a dramatic improvement in metabolic stability. nih.gov Further optimization showed that replacing an N-methyl group with a cyclopropyl group on the pyridone ring further enhanced stability in liver microsomes. nih.gov

The following table summarizes findings on the metabolic stability of various imidazo[1,2-b]pyridazine derivatives in rodent liver microsomes.

Compound IDR¹ Substituent (on pyridone)% Recovery (Mouse)% Recovery (Rat)% Recovery (Dog)
6a Methyl69%40%15%
6b Cyclopropyl88%71%39%
Data sourced from a study on Tyk2 JH2 inhibitors, illustrating the impact of substituent changes on metabolic stability. nih.gov

These studies collectively indicate that the imidazo[1,2-b]pyridazine scaffold is amenable to chemical modifications that can significantly enhance metabolic stability, a crucial step in developing viable drug candidates.

Toxicity and Safety Considerations (General for Imidazo[1,2-b]pyridazines)

The safety profile of a compound class is paramount. Based on aggregated data from multiple suppliers to the ECHA C&L Inventory, the parent imidazo[1,2-b]pyridazine scaffold and its simple chlorinated derivative, 6-chloro-imidazo[1,2-b]pyridazine, are classified with specific hazard statements. nih.govnih.gov

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, these compounds are associated with the following warnings:

H315: Causes skin irritation. nih.govnih.gov

H319: Causes serious eye irritation. nih.govnih.gov

H335: May cause respiratory irritation. nih.govnih.gov

These classifications suggest that handling of these basic chemical building blocks requires standard personal protective equipment, including gloves and eye protection, and should be done in a well-ventilated area to avoid respiratory tract irritation. fishersci.com

In a preclinical in-vivo study, mice treated with certain imidazo[1,2-b]pyridazine salts at doses of 25 or 50 mg/kg/day showed no significant increases in markers for liver or kidney toxicity, indicating a lack of significant short-term toxicity under those specific experimental conditions. biocrick.com

Compound NameCAS NumberHazard Classifications
Imidazo[1,2-b]pyridazine766-55-2Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 nih.gov
6-Chloroimidazo[1,2-b]pyridazine138828-06-1Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 nih.gov
This compound887625-09-4H302, H315, H319, H335 sigmaaldrich.com
GHS hazard information is aggregated from multiple sources and may vary. nih.gov STOT SE 3 refers to Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation). nih.gov H302: Harmful if swallowed. sigmaaldrich.com

Future Research Directions and Opportunities

Exploration of Novel 2-Amino-6-chloroimidazo[1,2-b]pyridazine Derivatives

The versatility of the imidazo[1,2-b]pyridazine (B131497) core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future synthetic efforts will be crucial in expanding the chemical space around this scaffold.

One primary avenue of research involves the strategic modification of the core structure. For instance, novel derivatives can be synthesized by reacting 3-amino-6-chloropyridazine with various α-haloketones to introduce diverse substituents at the 2-position of the imidazo[1,2-b]pyridazine ring system. thesciencein.orgmdpi.com Further modifications, such as Suzuki reactions, can be employed to introduce aryl or alkyl groups at the 6-position, replacing the chloro substituent. thesciencein.org This approach has already yielded compounds with significant antimicrobial and antimalarial activities. thesciencein.org

Another promising strategy is the amination at the C-6 position. Efficient methods have been developed for the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines from 3-bromo-6-chloroimidazo[1,2-b]pyridazine, achieving excellent yields with a variety of alkylamines. researchgate.net These synthetic advancements open the door to a large library of novel derivatives with potential biological activities. The table below summarizes examples of synthetic strategies for generating novel derivatives.

Starting MaterialReactionKey ReagentsResulting Derivative ClassRef
3-amino-6-chloropyridazineCyclocondensation2-bromo-1-substituted ethanone2-Substituted-6-chloroimidazo[1,2-b]pyridazines thesciencein.org
6-chloro-2-substituted imidazo[1,2-b]pyridazineSuzuki ReactionSubstituted aryl boronic acid, Pd catalyst2,6-Disubstituted imidazo[1,2-b]pyridazines thesciencein.org
3-bromo-6-chloroimidazo[1,2-b]pyridazineNucleophilic Aromatic SubstitutionAlkylamines, CsF, Phase transfer catalystC-6 aminated 3-bromoimidazo[1,2-b]pyridazines researchgate.net
6-chloropyridazin-3-amineCyclocondensation followed by Nitration1,3-dichloroacetone, HNO₃/H₂SO₄6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine mdpi.com

Future work should also focus on creating derivatives with improved aqueous solubility to enhance their suitability for biological testing and development. mdpi.com The introduction of polar substituents is a key strategy to achieve this goal. mdpi.com

Advanced Mechanistic Studies

While numerous imidazo[1,2-b]pyridazine derivatives have demonstrated potent biological activity, a deeper understanding of their mechanism of action at the molecular level is required. Advanced mechanistic studies will be critical for rational drug design and the identification of novel therapeutic targets.

Many compounds based on this scaffold have been identified as kinase inhibitors. dergipark.org.trdundee.ac.ukgoogle.com For example, derivatives have shown inhibitory activity against DYRK1A, CLK kinases, PI3Kγ, and ROS1. dundee.ac.ukgoogle.comacs.org Future research should employ advanced analytical techniques to elucidate the precise binding modes of these inhibitors. dundee.ac.uk X-ray crystallography of inhibitor-enzyme complexes can provide atomic-level details of the interactions, guiding the design of more potent and selective inhibitors. dundee.ac.uk

Furthermore, investigating the downstream effects of target inhibition is crucial. For instance, compounds that inhibit tumor necrosis factor-alpha (TNF-α) production should be studied to understand their impact on inflammatory signaling pathways. researchgate.net Modern analytical tools like photoionization and photoelectron photoion coincidence spectroscopy could be adapted to identify reactive intermediates and elucidate complex reaction mechanisms, offering unprecedented insight into the molecular interactions of these compounds. rsc.org

Target ClassSpecific ExamplesPotential Therapeutic AreaFuture Mechanistic Focus
KinasesDYRK1A, CLK, PI3Kγ, ROS1, VEGFR2Cancer, Neurological Disorders, Inflammatory DiseasesX-ray crystallography, Structure-Activity Relationship (SAR) studies, Kinome profiling
CytokinesTNF-αInflammatory Diseases (e.g., Rheumatoid Arthritis)Elucidation of downstream signaling pathway modulation, Transcriptomic/Proteomic analysis

Targeted Drug Delivery Systems

A significant challenge in drug development is delivering therapeutic agents to the site of action while minimizing exposure to healthy tissues, thereby reducing side effects. wikipedia.org Targeted drug delivery systems offer a promising solution to this challenge. Future research should focus on formulating this compound and its derivatives into such advanced delivery systems.

Strategies for targeted delivery are broadly categorized as passive or active. nih.gov Passive targeting often relies on the enhanced permeability and retention (EPR) effect observed in tumors, where nanoparticles can accumulate. wikipedia.orgnih.gov Active targeting involves conjugating the drug or its carrier to a ligand that specifically binds to receptors overexpressed on diseased cells. wikipedia.org

Potential delivery systems for imidazo[1,2-b]pyridazine derivatives include:

Liposomes: These vesicles can encapsulate both hydrophilic and hydrophobic drugs, improving their stability and pharmacokinetic profile. nih.govmdpi.com

Polymeric Micelles: These self-assembling nanoparticles are particularly suitable for carrying hydrophobic molecules and can be decorated with targeting ligands. nih.govmdpi.com

Peptide-Drug Conjugates (PDCs): Specific peptides that bind to tumor or inflammation markers can be covalently linked to the drug, directing it to the target tissue. mdpi.com

The development of such systems would aim to increase the therapeutic index of promising compounds by enhancing their concentration at the desired site of action. wikipedia.orgresearchgate.net

Combination Therapies

The complexity of diseases like cancer and chronic inflammatory conditions often necessitates treatment with multiple therapeutic agents. Exploring the use of this compound derivatives in combination therapies is a logical next step in their development.

Given their activity as kinase inhibitors, these compounds are prime candidates for combination with standard-of-care chemotherapies. dergipark.org.trgoogle.com For example, a ROS1 kinase inhibitor derived from this scaffold could be combined with other targeted therapies or cytotoxic agents to overcome drug resistance or achieve synergistic anti-tumor effects. google.com Similarly, in the context of inflammatory diseases, a TNF-α inhibitor could be used in conjunction with other anti-inflammatory drugs to target different aspects of the inflammatory cascade. researchgate.net

Future preclinical studies should be designed to identify synergistic drug combinations and to understand the molecular basis for their enhanced efficacy. These studies will be essential to provide a rationale for advancing combination therapies into clinical trials.

Translational Research and Clinical Development Potential

The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into effective clinical treatments. Several derivatives of the imidazo[1,2-b]pyridazine scaffold have shown promise in preclinical models, indicating their potential for clinical development. dundee.ac.ukacs.org

The path forward requires a systematic approach to translational research. Promising lead compounds must undergo rigorous preclinical evaluation, including:

Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compounds and their relationship to the biological effect.

In vivo efficacy studies: To confirm the therapeutic effect in relevant animal models of disease.

Toxicology studies: To assess the safety profile of the compounds and determine a safe dose for first-in-human studies.

The discovery of derivatives with potent activity and good pharmacokinetic profiles in animal models of collagen-induced arthritis provides a strong foundation for further development. researchgate.net Similarly, the optimization of PI3Kγ inhibitors has led to compounds that are promising candidates for clinical development. acs.org Continued, focused efforts in medicinal chemistry to improve properties like selectivity and metabolic stability will be key to identifying a clinical candidate from this versatile and promising class of compounds.

Q & A

What are the common synthetic routes for 2-amino-6-chloroimidazo[1,2-b]pyridazine, and how can reaction conditions be optimized?

Basic
The compound is typically synthesized via cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration or substitution reactions . Optimization involves solvent selection (e.g., DMF for Suzuki couplings) and catalyst tuning (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling reactions). Yield improvements are achieved by controlling stoichiometry and reaction time, as seen in the synthesis of 3-bromo-6-chloro derivatives .

How does this compound interact with benzodiazepine receptors, and what structural features enhance selectivity?

Advanced
Studies show that substituents at positions 2, 3, and 6 critically influence receptor affinity. For example, 3-methoxy and 6-(3′,4′-methylenedioxybenzylthio) groups enhance binding to mitochondrial benzodiazepine receptors (IC₅₀ = 1 nM), while polymethoxy groups reduce activity . Selectivity for mitochondrial over central receptors is achieved via bulky aryl groups (e.g., biphenyl-4′-yl), as demonstrated in 3-acetamidomethyl-6-chloro derivatives .

What methodological approaches are used to resolve contradictions in reported receptor binding affinities?

Advanced
Discrepancies in IC₅₀ values across studies often arise from assay conditions (e.g., membrane preparation methods) or substituent stereochemistry. Comparative analysis using standardized radioligand displacement assays (e.g., [³H]diazepam competition) and X-ray crystallography (to confirm substituent orientation) is recommended . For example, 3-methoxy-6-(pyridinylmethylthio) derivatives showed 1.7 nM affinity for central receptors but weak mitochondrial binding, highlighting the need for structural validation .

How can Pd-catalyzed direct arylation be applied to functionalize this compound?

Advanced
Palladium-catalyzed C3-arylation with aryl bromides/chlorides (e.g., 4-bromonitrobenzene) in pentan-1-ol or DMA achieves high turnover frequencies. Key steps include nitrogen purging to prevent catalyst oxidation and using excess ligand (e.g., PPh₃) for stability. Post-functionalization via Suzuki-Miyaura coupling (e.g., with phenylboronic acid) yields diarylated derivatives (86–89% yield) .

What analytical techniques validate the synthesis and purity of derivatives?

Basic
1H NMR (400 MHz, CDCl₃) confirms regioselectivity, with characteristic peaks for aromatic protons (δ 7.1–8.3 ppm) and substituents (e.g., methoxy at δ 3.8 ppm) . Flash chromatography (silica gel, pentane/Et₂O gradients) ensures purity, while HPLC-MS monitors byproducts. X-ray crystallography resolves ambiguous stereochemistry, as applied to 6-chloro-2-benzoyl derivatives .

How do structure-activity relationship (SAR) studies guide the design of kinase inhibitors based on this scaffold?

Advanced
Introducing electron-withdrawing groups (e.g., Cl at position 6) enhances kinase inhibition potency. For example, 6-aminoimidazo[1,2-b]pyridazine derivatives with fluorophenyl groups at position 3 show dual c-Met/VEGFR2 inhibition (IC₅₀ < 10 nM) via hydrophobic pocket interactions . Computational docking (e.g., using AutoDock) predicts binding modes, which are validated by enzymatic assays .

What strategies mitigate challenges in synthesizing 3-bromo-6-chloroimidazo[1,2-b]pyridazine intermediates?

Advanced
Bromination at position 3 requires careful control of reaction temperature (0–5°C) to avoid di-substitution. Using NBS (N-bromosuccinimide) in DCM with catalytic H₂SO₄ achieves selective monobromination (75% yield). Intermediate stability is maintained under inert atmosphere (2–8°C storage) to prevent decomposition .

How does substituent variation at position 2 influence antiplasmodial activity?

Advanced
Styryl or benzoyl groups at position 2 enhance antiplasmodial efficacy by improving membrane permeability. For example, 6-chloro-2-styryl derivatives showed IC₅₀ values < 100 nM against Plasmodium falciparum. Activity correlates with logP values (optimal range: 2.5–3.5), determined via HPLC-based lipophilicity assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。